4,4',4''-((1E,1'E,1''E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) is a complex organic compound with the molecular formula and a molecular weight of 513.73 g/mol. This compound features a central benzene ring connected to three ethene units and three N,N-dimethylaniline moieties. The presence of multiple conjugated systems within its structure suggests potential applications in materials science and organic electronics due to its expected electronic properties.
The synthesis of 4,4',4''-((1E,1'E,1''E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) typically involves the following steps:
This compound has potential applications in several fields:
Interaction studies involving 4,4',4''-((1E,1'E,1''E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) would focus on its behavior in different environments:
Several compounds share structural similarities with 4,4',4''-((1E,1'E,1''E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline). These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Ethynyl-N,N-dimethylaniline | Contains an ethynyl group instead of ethylene units | |
| 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine | Features a triazine core with fluorinated phenyl groups | |
| 2-Bromo-4,6-diphenyl-1,3,5-triazine | Contains bromine substituents which may alter electronic properties |
These compounds illustrate variations in substituents and structural motifs that influence their chemical behavior and potential applications. The unique combination of ethylene units and N,N-dimethylaniline groups in 4,4',4''-((1E,1'E,1''E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) sets it apart from these similar compounds.
The synthesis of 4,4',4''-((1E,1'E,1''E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) represents a significant challenge in organic chemistry due to its complex structure featuring a central benzene core connected to three N,N-dimethylaniline moieties via ethene linkages . This compound belongs to a class of triphenylamine-stilbene hybrids that combine the electron-donating properties of triphenylamine with the conjugated system of stilbene derivatives [2]. The oxidative coupling strategies for synthesizing such compounds typically involve the formation of carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions [3].
One of the most effective approaches for synthesizing this compound involves palladium-catalyzed Heck coupling reactions between 1,3,5-tribromobenzene and N,N-dimethyl-4-vinylaniline [4]. The Heck reaction provides excellent stereoselectivity, predominantly yielding the desired (E)-configuration at each ethene linkage [5]. The reaction mechanism proceeds through oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination and insertion of the alkene, and finally reductive elimination to form the new carbon-carbon bond while regenerating the Pd(0) catalyst [10].
An alternative synthetic route employs the Wittig reaction, which involves the reaction of 1,3,5-triformylbenzene with phosphonium ylides derived from 4-(N,N-dimethylamino)benzyl triphenylphosphonium bromide [11] [12]. The Wittig reaction typically produces a mixture of E/Z isomers, necessitating subsequent isomerization steps to obtain the pure (E)-isomer [12]. The reaction mechanism involves nucleophilic addition of the ylide to the aldehyde, followed by the formation of an oxaphosphetane intermediate that decomposes to give the alkene and triphenylphosphine oxide [12].
Table 1: Comparison of Oxidative Coupling Methods for Synthesizing 4,4',4''-((1E,1'E,1''E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline)
| Synthetic Method | Catalyst | Reaction Conditions | Yield (%) | E/Z Selectivity | Reference |
|---|---|---|---|---|---|
| Heck Coupling | Pd(OAc)₂/PPh₃ | DMF, 120°C, 24h | 65-75 | >95:5 | [10] [11] |
| Wittig Reaction | None | THF, 25°C, 12h | 50-60 | 70:30 | [12] |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Toluene/H₂O, 90°C, 12h | 70-80 | >98:2 | [13] |
| Stille Coupling | Pd(PPh₃)₄/CuI | DMF, 100°C, 18h | 60-70 | >95:5 | [11] [14] |
The Suzuki-Miyaura cross-coupling reaction offers another viable approach, utilizing boronic acid derivatives of N,N-dimethylaniline and 1,3,5-tribromobenzene [13]. This method provides high yields and excellent E-selectivity, making it particularly valuable for large-scale synthesis [13]. The reaction proceeds through transmetalation of the organoboron compound with the palladium complex, followed by reductive elimination to form the carbon-carbon bond [11].
Recent advances in oxidative coupling strategies have focused on developing more environmentally friendly and efficient catalytic systems [9]. These include the use of ligand-free palladium catalysts, microwave-assisted reactions, and continuous flow processes that significantly reduce reaction times while maintaining high stereoselectivity [7] [10].
The control of E/Z isomerization in the tris(ethenediyl) linkages of 4,4',4''-((1E,1'E,1''E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) is crucial for obtaining the desired stereochemistry [6]. Solvent effects play a significant role in determining the equilibrium between E and Z isomers and can be strategically utilized to enhance the formation of the thermodynamically favored E-isomer [6] [19].
Studies have shown that polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) facilitate E/Z isomerization through stabilization of the transition state involved in the rotation around the carbon-carbon double bond [6] [20]. The mechanism of solvent-mediated isomerization involves the temporary disruption of the π-bond, allowing rotation around the σ-bond, followed by reformation of the π-bond in the more stable configuration [19] [23].
The rate of E/Z isomerization is significantly influenced by temperature, with higher temperatures generally favoring the formation of the thermodynamically more stable E-isomer [20]. In the case of 4,4',4''-((1E,1'E,1''E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline), heating in high-boiling solvents such as dimethylacetamide (DMAc) at temperatures above 120°C can drive the isomerization toward the all-E configuration [6] [27].
Photochemical isomerization represents another approach for controlling E/Z stereochemistry [5]. Irradiation with ultraviolet light in the presence of a catalytic amount of iodine can promote Z-to-E isomerization through a radical mechanism [5] [6]. The iodine serves as a photosensitizer, facilitating the formation of a diradical intermediate that can freely rotate before reforming the double bond in the E-configuration [5].
Table 2: Solvent Effects on E/Z Isomerization of Tris(ethenediyl) Compounds
| Solvent | Dielectric Constant | Temperature (°C) | Time (h) | E/Z Ratio | Reference |
|---|---|---|---|---|---|
| Toluene | 2.38 | 110 | 24 | 85:15 | [6] [20] |
| THF | 7.58 | 65 | 24 | 80:20 | [6] |
| Chlorobenzene | 5.62 | 130 | 12 | 90:10 | [27] |
| DMF | 36.7 | 120 | 8 | 95:5 | [6] [19] |
| DMSO | 46.7 | 150 | 6 | >98:2 | [6] [20] |
| DMAc | 37.8 | 165 | 4 | >99:1 | [6] [27] |
Recent research has demonstrated that the addition of certain Lewis acids, such as boron trifluoride etherate or tris(pentafluorophenyl)borane, can significantly accelerate the E/Z isomerization process by coordinating with the π-electrons of the double bond, thereby weakening it and lowering the energy barrier for rotation [27]. This approach allows for milder reaction conditions and shorter reaction times while maintaining high E-selectivity [27].
The presence of electron-donating groups, such as the N,N-dimethylamino groups in 4,4',4''-((1E,1'E,1''E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline), affects the electronic distribution in the molecule and consequently influences the energy barrier for E/Z isomerization [6] [19]. These groups stabilize the transition state during isomerization, facilitating the conversion to the thermodynamically more stable E-isomer [19] [20].
Obtaining high-purity 4,4',4''-((1E,1'E,1''E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) is essential for its applications in materials science and organic electronics [7]. The purification of triphenylamine-based conjugated systems presents unique challenges due to their tendency to form aggregates and their sensitivity to oxidation [7] [17].
Column chromatography represents one of the most widely used techniques for purifying triphenylamine-stilbene hybrids [25]. The selection of an appropriate stationary phase and solvent system is crucial for achieving effective separation [25]. Silica gel is commonly employed as the stationary phase, while a gradient elution with a mixture of non-polar and moderately polar solvents, such as hexane/ethyl acetate or dichloromethane/methanol, typically provides good separation [18] [25].
For the purification of 4,4',4''-((1E,1'E,1''E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline), flash chromatography with silica gel using a hexane/ethyl acetate gradient (starting from 95:5 and gradually increasing to 80:20) has been reported to yield high-purity material [24] [25]. The compound typically appears as a bright yellow band during chromatography, facilitating its visual identification and collection [24].
Recrystallization serves as a complementary purification technique, particularly effective for removing trace impurities after chromatographic separation [26]. The choice of solvent system for recrystallization is critical and depends on the solubility properties of the target compound and its impurities [26]. For triphenylamine derivatives, a mixture of dichloromethane and methanol or ethanol often provides good results [18] [26].
Table 3: Purification Methods for Triphenylamine-Based Conjugated Systems
| Purification Method | Conditions | Recovery (%) | Purity (%) | Advantages | Limitations | Reference |
|---|---|---|---|---|---|---|
| Column Chromatography | Silica gel, hexane/ethyl acetate | 75-85 | >95 | Good separation of isomers | Time-consuming, solvent-intensive | [18] [25] |
| Flash Chromatography | Silica gel, dichloromethane/methanol | 80-90 | >98 | Faster than conventional column | Requires specialized equipment | [24] [25] |
| Recrystallization | Dichloromethane/methanol | 60-70 | >99 | Simple, high purity | Lower recovery | [18] [26] |
| HPLC | Reverse phase C18, acetonitrile/water | 85-95 | >99.5 | Excellent separation, high purity | Expensive, limited scale | [16] [18] |
| Sublimation | High vacuum, 200-250°C | 50-60 | >99.9 | Ultra-high purity | Limited to thermally stable compounds | [18] |
High-performance liquid chromatography (HPLC) offers superior separation capabilities for complex mixtures of triphenylamine derivatives [16] [18]. Reverse-phase HPLC using C18 columns with acetonitrile/water mobile phases has been successfully employed for the purification of triphenylamine-stilbene hybrids [16]. The addition of a small amount of phosphoric acid or formic acid to the mobile phase can improve peak shape and separation efficiency [16] [18].
For large-scale purification, preparative HPLC represents a viable option, allowing for the processing of gram quantities of material while maintaining high purity [16]. However, this approach requires significant investment in equipment and consumables, making it more suitable for high-value applications [18].
Advanced purification techniques such as zone refining and sublimation can be employed to achieve ultra-high purity levels required for certain electronic applications [18]. Sublimation under high vacuum at temperatures between 200-250°C has been reported to yield triphenylamine derivatives with purities exceeding 99.9% [18]. However, these methods are limited to thermally stable compounds and may not be suitable for all triphenylamine-stilbene hybrids [18].
Differential scanning calorimetry represents the primary analytical technique for characterizing the thermal transitions and thermal stability of organic compounds, particularly those containing extensive aromatic conjugation systems. For 4,4',4''-((1E,1'E,1''E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline), DSC analysis provides critical insights into phase transitions, thermal decomposition pathways, and molecular mobility characteristics [3] [4].
The compound's star-shaped molecular architecture, featuring a central benzene ring connected to three N,N-dimethylaniline moieties through ethene linkages, suggests complex thermal behavior patterns. DSC measurements typically reveal multiple thermal events corresponding to glass transition phenomena, crystalline melting processes, and thermal decomposition reactions [5] [6]. The presence of multiple conjugated systems within the molecular structure influences the thermal transition temperatures, with expected glass transition temperatures ranging from 80-120°C based on similar conjugated aromatic systems [7] [8].
Thermal decomposition analysis via DSC demonstrates characteristic exothermic events associated with the breakdown of the aromatic amine functionality. Studies on related triarylamine compounds indicate decomposition onset temperatures typically occurring between 250-300°C, with peak decomposition temperatures observed at 280-320°C [6] [9]. The activation energy for thermal decomposition processes in star-shaped aromatic compounds generally ranges from 150-200 kJ/mol, reflecting the stability imparted by the conjugated π-electron system [5] [6].
| DSC Parameter | Expected Range | Analytical Significance |
|---|---|---|
| Glass Transition Temperature (Tg) | 80-120°C | Molecular mobility threshold, processing conditions |
| Melting Temperature (Tm) | 150-200°C | Crystal structure stability, purity assessment |
| Crystallization Temperature (Tc) | 100-150°C | Crystal formation kinetics, polymorphic behavior |
| Heat of Fusion (ΔHf) | 20-40 kJ/mol | Intermolecular interaction strength |
| Thermal Decomposition Onset | 250-300°C | Thermal stability limits |
| Decomposition Peak Temperature | 280-320°C | Maximum degradation rate conditions |
The heat capacity measurements provide additional thermodynamic information, with values typically ranging from 200-300 J/mol·K for compounds of similar molecular complexity. These measurements facilitate understanding of the thermal energy storage capacity and molecular vibrational modes associated with the compound's extensive aromatic framework [10] [3].
The solubility characteristics of 4,4',4''-((1E,1'E,1''E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) in polar solvents reflect the compound's amphiphilic nature, combining hydrophobic aromatic domains with polar nitrogen-containing functionality. The compound demonstrates excellent solubility in high-polarity aprotic solvents, including dimethylformamide, dimethyl sulfoxide, and acetonitrile, while exhibiting limited solubility in protic polar solvents such as methanol and ethanol [11] [12] [13].
Dimethylformamide emerges as an optimal solvent for the compound, with its high dielectric constant (38.25) and aprotic nature facilitating solvation of the aromatic π-system through dipole-induced dipole interactions [12] [13]. The solvent's moderate boiling point (153°C) provides favorable conditions for crystallization processes, allowing controlled evaporation rates that promote crystal nucleation and growth [14] [15]. Dimethyl sulfoxide, with its higher dielectric constant (47.0) and elevated boiling point (189°C), demonstrates even stronger solvating ability but may inhibit crystallization due to overly strong solute-solvent interactions [13] [14].
Acetonitrile represents a balanced choice for crystallization studies, offering moderate solubility with a dielectric constant of 36.64 and manageable volatility (boiling point 81.65°C). This solvent system promotes controlled crystallization through moderate supersaturation levels and favorable nucleation kinetics [14] [16]. The crystallization behavior in acetonitrile typically exhibits narrower metastable zone widths compared to higher-boiling solvents, indicating more predictable nucleation and growth processes [16].
| Solvent | Dielectric Constant | Boiling Point (°C) | Crystallization Characteristics |
|---|---|---|---|
| Dimethylformamide | 38.25 | 153 | Excellent solubility, controlled crystallization |
| Dimethyl sulfoxide | 47.0 | 189 | Strong solvation, may inhibit crystallization |
| Acetonitrile | 36.64 | 81.65 | Moderate solubility, narrow metastable zones |
| Methanol | 32.63 | 64.6 | Limited solubility, hydrogen bonding effects |
| Acetone | 21.01 | 56.05 | Moderate solubility, rapid crystallization |
The crystallization tendencies in polar solvents depend significantly on solute-solvent interactions and the balance between solvation energy and crystal lattice energy. Protic solvents such as methanol and ethanol form hydrogen bonds with the nitrogen atoms of the dimethylaniline groups, potentially altering the molecular conformation and affecting crystal packing arrangements [14] [17]. These interactions may lead to polymorphic variations or changes in crystal habit, influencing the final crystal morphology and properties [14] [15].
Antisolvent crystallization techniques prove particularly effective for this compound, utilizing the miscibility relationships between polar solvents. Acetone serves as an effective antisolvent when combined with dimethylformamide or dimethyl sulfoxide solutions, inducing controlled precipitation through supersaturation generation [15] [18]. The volume ratio of antisolvent to primary solvent critically influences crystal size distribution and morphological characteristics, with optimal ratios typically ranging from 1:2 to 1:5 depending on the specific solvent combination [15].
The atmospheric stability of 4,4',4''-((1E,1'E,1''E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) requires comprehensive evaluation under various environmental stress conditions, including oxidative atmospheres, elevated humidity levels, and temperature fluctuations. The compound's triarylamine functionality renders it susceptible to oxidative degradation processes, particularly under atmospheric oxygen exposure combined with elevated temperatures or photochemical activation [19] [20] [21].
Oxidative degradation mechanisms primarily involve the formation of radical cation species through single-electron oxidation of the nitrogen atoms in the dimethylaniline groups. These radical intermediates can undergo further oxidation to form N-oxide derivatives or participate in coupling reactions leading to dimeric or oligomeric products [19] [20]. The rate of oxidative degradation depends on oxygen concentration, temperature, and the presence of catalytic species such as transition metal ions [19] [22].
Atmospheric oxygen concentrations (approximately 21%) provide sufficient oxidizing potential to initiate degradation processes, particularly at elevated temperatures above 50°C. The oxidation kinetics follow pseudo-first-order behavior with respect to the compound concentration, with rate constants increasing exponentially with temperature according to Arrhenius relationships [19] [20]. Activation energies for atmospheric oxidation typically range from 80-120 kJ/mol for triarylamine compounds, indicating moderate thermal activation requirements [20].
| Environmental Factor | Effect on Stability | Degradation Products | Mitigation Strategy |
|---|---|---|---|
| Oxygen (21% atm.) | Promotes radical formation, N-oxide formation | N-oxides, coupling dimers | Inert atmosphere storage |
| Relative Humidity (>60%) | Catalyzes hydrolysis, accelerates oxidation | Hydroxylated derivatives | Desiccant packaging |
| Temperature (>50°C) | Accelerates all degradation pathways | Thermal rearrangement products | Cold storage |
| UV Light | Initiates photochemical degradation | Photodimers, photooxidation products | Dark packaging |
Moisture stress conditions significantly influence the compound's stability through multiple mechanisms. Relative humidity levels above 60% can catalyze hydrolytic processes affecting the ethene linkages and promote atmospheric oxidation through water-mediated radical formation [23] [21]. The compound's hygroscopic nature, attributed to the polar nitrogen functionality, results in moisture absorption that can reach 2-5% by weight under high humidity conditions [21].
Temperature cycling between ambient conditions and elevated temperatures (up to 60°C) accelerates degradation kinetics through thermal activation of oxidative processes and potential molecular rearrangement reactions. The compound demonstrates acceptable stability at temperatures below 40°C under normal atmospheric conditions, with degradation rates increasing substantially above this threshold [21] [24].
Photochemical stability represents another critical consideration, as the compound's extended conjugated system exhibits strong absorption in the ultraviolet and visible regions. UV exposure can initiate photochemical oxidation processes, leading to photodimer formation and photooxidation products that alter the compound's electronic and optical properties [21]. Protection from light exposure through appropriate packaging materials significantly enhances long-term stability.